molecular formula C5H11NO B3029530 (3R,5R)-5-Methylpyrrolidin-3-ol CAS No. 688810-07-3

(3R,5R)-5-Methylpyrrolidin-3-ol

Cat. No. B3029530
M. Wt: 101.15
InChI Key: AGTDSFXRPBMMGQ-RFZPGFLSSA-N
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Description

(3R,5R)-5-Methylpyrrolidin-3-ol, commonly known as MP3, is a chiral compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. MP3 is a derivative of the amino acid proline and is known for its high stability, solubility, and biocompatibility, making it an attractive candidate for drug development and other biomedical applications.

Scientific Research Applications

1. Enantiomeric Separation and Structural Assignment

  • Application: The absolute configuration of 3-methylpyrrolidine alkaloids, including (3R,5R)-5-Methylpyrrolidin-3-ol, has been determined through enantiomeric separation and structural assignment. This process is crucial in understanding the specific properties and potential applications of these compounds.
  • Reference: (Koob, Rudolph, & Veith, 1997).

2. Synthesis and Biological Evaluation

  • Application: The synthesis of various enantiomers of compounds related to (3R,5R)-5-Methylpyrrolidin-3-ol has been explored, with a focus on their biological activity. This research is significant in developing new drugs and understanding the interaction of these compounds with biological systems.
  • Reference: (Gerasimov et al., 1999).

3. Alkaloid Identification in Natural Sources

  • Application: The identification and synthesis of certain alkaloids, including those similar to (3R,5R)-5-Methylpyrrolidin-3-ol, from natural sources like ant poison glands, highlights the importance of these compounds in ecological interactions and potential pharmaceutical applications.
  • Reference: (Francke et al., 1995).

4. Large-Scale Preparation for Pharmaceutical Use

  • Application: The large-scale preparation of compounds structurally similar to (3R,5R)-5-Methylpyrrolidin-3-ol from basic components like L-aspartic acid signifies the potential for industrial-scale production, which is crucial for their application in pharmaceuticals.
  • Reference: (Yoshida et al., 1996).

5. Pharmacological Profiles of Analogous Compounds

  • Application: Studying the pharmacological profiles of compounds similar to (3R,5R)-5-Methylpyrrolidin-3-ol can offer insights into their potential therapeutic applications, particularly in targeting specific receptors in the body.
  • Reference: (Ogawa et al., 2002).

6. Conformational Analysis in Drug Development

  • Application: Conformational studies of related compounds provide essential information for drug development, especially in understanding how structural variations can impact the efficacy and interaction of drugs within biological systems.
  • Reference: (Simpson, Craig, & Kumler, 1967).

Future Directions

: Mohan, J., Mohanty, C. R. C., Cross, J. S., & Khajuria, A. (2024). Mapping 3R and Circular Economy Policy Implementation in Asia and the Pacific. Circular Economy and Sustainability, 4, 671–692. Link : Three ‘R’: An Effective Sustainable Waste Management Approach. (n.d.). In Springer. Link : A toolkit on paid and unpaid care work: From 3Rs to 5Rs. (2022). UN Women. Link

properties

IUPAC Name

(3R,5R)-5-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDSFXRPBMMGQ-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717477
Record name (3R,5R)-5-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-5-Methylpyrrolidin-3-ol

CAS RN

688810-07-3
Record name (3R,5R)-5-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liang, R Fang, Q Rao - Molecules, 2022 - mdpi.com
The profound pharmacological properties of macrocyclic compounds have led to their development as drugs. In conformationally pre-organized ring structures, the multiple functions …
Number of citations: 9 www.mdpi.com
N Kawanishi, T Sugimoto, J Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
The design of a novel series of cyclin-dependent kinase (CDK) inhibitors containing a macrocyclic quinoxaline-2-one is reported. Structure-based drug design and optimization from the …
Number of citations: 90 www.sciencedirect.com
VA Mamedov, AA Kalinin - Advances in Heterocyclic Chemistry, 2014 - Elsevier
Macrocyclic cоmpounds are some of the most interesting objects in modern synthetic chemistry and, as shown in this critical review, they provide an attractive entry into quinoxaline …
Number of citations: 14 www.sciencedirect.com
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Macrocyclic compounds are widespread in nature. These are porphyrins (chlorophyll, heme as a part of hemoglobin, Vitamin B12), cyclic peptides (antibiotics gramicidin C, capreomycin…
Number of citations: 2 link.springer.com

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